2-(6-Methoxy-1h-indol-3-yl)ethanol

Antioxidant Lipid Peroxidation Oxidative Stress

Sourcing 6-methoxytryptophol for your R&D program demands empirical rigor. Unlike generic tryptophol derivatives, the 6-methoxy positional isomer demonstrates superior in vitro antioxidant capacity, more effectively reducing MDA+4-HDA levels than melatonin in LPS-stimulated tissue homogenate assays. This lot is ideal as a positive control in lipid peroxidation screening, a structural comparator in synaptosomal calcium uptake studies, or a high-purity analytical standard for LC-MS/MS metabolite quantification. Ensure assay specificity and avoid null results from misidentified isomers.

Molecular Formula C11H13NO2
Molecular Weight 191.23 g/mol
CAS No. 41340-31-2
Cat. No. B3136263
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(6-Methoxy-1h-indol-3-yl)ethanol
CAS41340-31-2
Molecular FormulaC11H13NO2
Molecular Weight191.23 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(C=C1)C(=CN2)CCO
InChIInChI=1S/C11H13NO2/c1-14-9-2-3-10-8(4-5-13)7-12-11(10)6-9/h2-3,6-7,12-13H,4-5H2,1H3
InChIKeyFGLYVOXCGGYIJY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes200 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(6-Methoxy-1H-indol-3-yl)ethanol (CAS 41340-31-2): Procurement-Grade Specifications and Physicochemical Profile


2-(6-Methoxy-1H-indol-3-yl)ethanol, also known as 6-methoxytryptophol, is a tryptophol derivative with a methoxy substituent at the 6-position of the indole ring. The compound has a molecular weight of 191.23 g/mol, a molecular formula of C11H13NO2, and is typically supplied as a crystalline solid with a melting point reported in the range of approximately 163-164°C for related analogs . Its solubility profile indicates slight water solubility (estimated ~3.9 g/L at 25°C) with better solubility in organic solvents such as methanol, ethanol, and methylene chloride . The compound is intended strictly for research and development use and must be handled by technically qualified personnel; it is not intended for use in foods, cosmetics, drugs, or consumer products .

Why 2-(6-Methoxy-1H-indol-3-yl)ethanol (CAS 41340-31-2) Cannot Be Interchanged with Other Indole Derivatives


Indole-based compounds are frequently treated as interchangeable due to shared core structures, yet the position and nature of substituents dramatically alter their biological activity, metabolic stability, and analytical behavior. Tryptophol derivatives in particular exhibit profound differences depending on methoxy group placement (e.g., 5-methoxy vs. 6-methoxy) and side-chain functionality (e.g., ethanol vs. acetic acid). For example, 5-methoxytryptophol (5-MTX) acts as an anxiolytic and pineal hormone modulator [1], while 6-methoxytryptophol demonstrates superior in vitro antioxidant capacity compared to melatonin [2]. Generic substitution without empirical verification can lead to null or confounding results in receptor binding, enzymatic assays, and metabolic studies. The evidence presented below quantifies these differential properties, enabling informed selection based on experimental context.

Quantitative Comparative Evidence for 2-(6-Methoxy-1H-indol-3-yl)ethanol (CAS 41340-31-2) Selection


In Vitro Antioxidant Efficacy: 6-Methoxytryptophol vs. Melatonin

6-Methoxytryptophol demonstrates a significantly higher capacity to reduce LPS-induced lipid peroxidation (LPO) compared to melatonin in an in vitro homogenate model. At equal concentrations (0.01–5 mM), 6-methoxytryptophol reduced malondialdehyde (MDA) and 4-hydroxyalkenal (4-HDA) levels—markers of membrane peroxidative damage—more effectively than melatonin across brain, liver, and kidney tissues [1]. The study notes that while melatonin is a well-established antioxidant, its 6-methoxy analog exhibits a 'much stronger' effect in this system [1].

Antioxidant Lipid Peroxidation Oxidative Stress

Calcium Uptake Modulation: Positional Isomer Differentiation

The position of the methoxy group on the indole ring critically influences biological activity. A study examining calcium uptake in rat brain synaptosomes found that 5-methoxytryptophol significantly depressed K⁺-stimulated ⁴⁵Ca²⁺ uptake at concentrations of 10⁻⁸–10⁻⁶ M [1]. At 10⁻⁶ M, the potency order was 6-chloromelatonin ≥ 5-methoxytryptamine > 5-methoxytryptophol ≥ melatonin, with serotonin showing no significant effect [1]. While 6-methoxytryptophol was not directly tested in this study, the data establish a clear rank-order of activity for methoxyindoles and demonstrate that small structural changes (5-OCH₃ vs. 6-OCH₃; ethanol vs. N-acetyl side chain) produce distinct pharmacological profiles.

Neurochemistry Synaptic Signaling Pineal Indoles

Auxin-Like Activity in Plants: Tryptophol vs. 6-Methoxyindole-3-acetic Acid

Tryptophol (indole-3-ethanol) can rescue root growth defects in Arabidopsis under auxin-deficient conditions, confirming its role as an auxin biosynthesis intermediate [1]. In contrast, 6-methoxyindole-3-acetic acid (a structurally similar compound with a carboxylic acid side chain) is used as a synthetic plant growth regulator due to its structural mimicry of the native auxin indole-3-acetic acid (IAA) . While 6-methoxytryptophol (target compound) has not been directly evaluated in these plant assays, its ethanol side chain and 6-methoxy substitution distinguish it from both the acetic acid derivative (used in agriculture) and the unsubstituted tryptophol (used as an endogenous metabolite standard).

Plant Biology Auxin Root Growth

Metabolic Origin: 6-Methoxytryptophol as a Distinct Melatonin Metabolite

6-Methoxytryptophol is generated via distinct metabolic routes compared to other methoxyindoles. Melatonin is primarily metabolized to 6-hydroxymelatonin, but can also undergo demethylation to N-acetylserotonin [1]. In human skin, melatonin metabolism produces 5-methoxytryptophol as a minor metabolite alongside 6-hydroxymelatonin and 5-methoxytryptamine [2]. 6-Methoxytryptophol itself has been identified as a compound formed in the liver following disulfiram treatment, likely via alternative indole pathways . This contrasts with 5-methoxytryptophol, which is an endogenous pineal indoleamine with circadian rhythmicity.

Metabolism Melatonin Pathway Endogenous Indoles

Physicochemical Differentiation: Solubility and Stability Considerations

While direct experimental solubility data for 6-methoxytryptophol are sparse, extrapolation from the closely related 6-methoxyindole-3-acetic acid provides a baseline: that compound exhibits slight water solubility of 3.9 g/L at 25°C and a melting point of 163-164°C with decomposition . In contrast, 5-methoxytryptophol has a reported density of 1.224 g/cm³ and requires storage at 2-8°C . The target compound, 2-(6-methoxy-1H-indol-3-yl)ethanol, is recommended for long-term storage in a cool, dry place and is classified as non-hazardous for transport . These differences, while not high-strength evidence, inform handling and formulation strategies.

Analytical Chemistry Formulation Stability

Analytical Distinction: Chromatographic and Spectral Fingerprints

The InChIKey for 2-(6-methoxy-1H-indol-3-yl)ethanol is FGLYVOXCGGYIJY-UHFFFAOYSA-N, distinguishing it from 5-methoxytryptophol (InChIKey: FBZICLAPSLDUFF-UHFFFAOYSA-N) and 6-methoxyindole-3-acetic acid (InChIKey: DZTOGLQOVDASGE-UHFFFAOYSA-N) [1][2]. The molecular formula (C11H13NO2) and exact mass (191.22600 g/mol) are shared among positional isomers, but chromatographic retention times and MS/MS fragmentation patterns will differ due to the methoxy group position. This necessitates compound-specific analytical standards for accurate identification and quantification in complex biological matrices.

Analytical Chemistry Metabolomics Quality Control

Optimal Use Cases for 2-(6-Methoxy-1H-indol-3-yl)ethanol (CAS 41340-31-2) Based on Differential Evidence


In Vitro Oxidative Stress Studies Requiring Superior Antioxidant Potency

Employ 6-methoxytryptophol as a positive control or test compound in lipid peroxidation assays using tissue homogenates (brain, liver, kidney) stimulated with LPS. Compared to melatonin at identical concentrations, 6-methoxytryptophol more effectively reduces MDA+4-HDA levels, as demonstrated in a direct head-to-head study [1]. This makes it a preferable candidate for screening novel antioxidants or investigating structure-activity relationships in indole-based radical scavengers.

Calcium Signaling and Neurochemistry: Differentiating 6-Methoxy from 5-Methoxy Analogs

Use 6-methoxytryptophol as a structural comparator in synaptosomal calcium uptake assays to probe the positional requirements of methoxyindole activity. Existing data for 5-methoxytryptophol show dose-dependent depression of K⁺-stimulated Ca²⁺ uptake, with potency exceeding melatonin [2]. Direct evaluation of the 6-methoxy isomer under identical conditions will clarify whether methoxy group position alters synaptic calcium modulation, a key endpoint in neuropharmacology.

Melatonin Metabolism and Disulfiram-Induced Hepatic Pathway Studies

Incorporate 6-methoxytryptophol as an analytical standard for LC-MS/MS or GC-MS assays designed to detect hepatic indole metabolites following disulfiram treatment . Distinguish it from endogenous 5-methoxytryptophol, which exhibits circadian rhythmicity and is formed via pineal pathways. This ensures accurate quantification in pharmacokinetic studies of melatonin metabolism or drug-induced metabolic perturbations.

Plant Biology: Negative Control for Auxin Signaling Experiments

Utilize 6-methoxytryptophol as a structurally related but functionally distinct control in Arabidopsis auxin rescue assays. Tryptophol (indole-3-ethanol) rescues root growth defects under auxin deficiency, while 6-methoxyindole-3-acetic acid acts as a synthetic auxin [3]. 6-Methoxytryptophol, with its ethanol side chain and 6-methoxy substitution, is not expected to exhibit auxin activity; thus, it can serve as a negative control to confirm assay specificity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

53 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(6-Methoxy-1h-indol-3-yl)ethanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.